Methyl [(2-chlorophenyl)sulfonyl]acetate
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Overview
Description
Methyl [(2-chlorophenyl)sulfonyl]acetate is a chemical compound with the molecular formula C9H9ClO4S . Its average mass is 248.683 Da and its monoisotopic mass is 247.991013 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a sulfonyl group attached to a 2-chlorophenyl group and an acetate group .Scientific Research Applications
Synthesis and Industrial Application
Methyl [(2-chlorophenyl)sulfonyl]acetate is involved in the synthesis of various compounds. For instance, it has been used in the improved synthesis of Clopidogrel Sulfate, a prominent antiplatelet medication. This process boasts advantages like readily available starting materials, moderate conditions, high yield, and good quality, making it suitable for industrial production (Hu Jia-peng, 2012).
Chemical Reactions and Compounds Formation
The compound is also part of the synthesis process of various other complex molecules. For example, it has been used in the creation of methylthio- and methylsulfonyl-polychlorobiphenyls via nucleophilic aromatic substitution, which are important in environmental and chemical studies (A. Bergman & C. Wachtmeister, 1978).
Application in Organic Chemistry
Furthermore, in organic chemistry, this compound is applied in the one-pot synthesis of various compounds, including methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates. These compounds have been analyzed and characterized, demonstrating the versatility of this chemical in synthesis processes (Alexey V. Dobrydnev et al., 2018).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, derivatives of this compound have been identified in various biological samples, indicating their role in environmental pollution and potential biomonitoring applications. For example, methyl sulfonyl polychlorinated biphenyls, a related compound, have been detected in gray seal tissues, demonstrating their accumulation in the environment (K. Janák et al., 1998).
Pharmaceutical and Medicinal Research
In pharmaceutical research, compounds derived from this compound have been used in the study of various medications. For example, they have played a role in the validation of chromatographic methods for the determination of specific drugs in plasma (Liyu Yang et al., 2004).
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. It’s worth noting that the sulfonyl group in the compound could potentially interact with various biological targets, influencing their function .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)sulfonylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-14-9(11)6-15(12,13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENYIHDPULBYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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